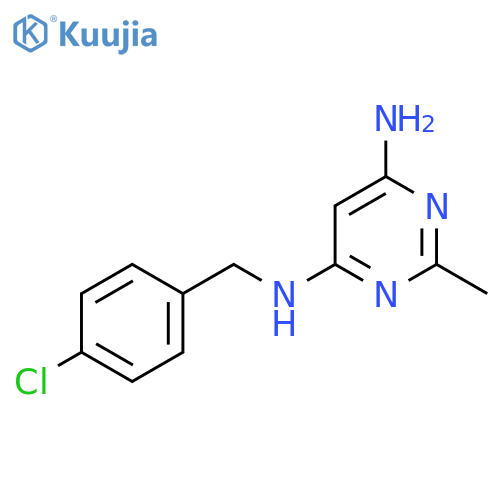

Cas no 1542835-58-4 (N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine)

1542835-58-4 structure

商品名:N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine

CAS番号:1542835-58-4

MF:C12H13ClN4

メガワット:248.71142077446

CID:5047980

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

-

- N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine

- 4-N-[(4-chlorophenyl)methyl]-2-methylpyrimidine-4,6-diamine

- N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine

-

- インチ: 1S/C12H13ClN4/c1-8-16-11(14)6-12(17-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H3,14,15,16,17)

- InChIKey: ZPXALFGBXOHQOO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)CNC1C=C(N)N=C(C)N=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 231

- トポロジー分子極性表面積: 63.8

- 疎水性パラメータ計算基準値(XlogP): 2.7

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4818-0.5g |

N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| TRC | N306756-500mg |

n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 500mg |

$ 320.00 | 2022-06-03 | ||

| Life Chemicals | F1967-4818-10g |

N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| TRC | N306756-1g |

n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 1g |

$ 475.00 | 2022-06-03 | ||

| Life Chemicals | F1967-4818-1g |

N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1967-4818-5g |

N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1967-4818-0.25g |

N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1967-4818-2.5g |

N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| TRC | N306756-100mg |

n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine |

1542835-58-4 | 100mg |

$ 95.00 | 2022-06-03 |

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1542835-58-4 (N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量